

Technical Support Center: LEAP-2 Precursor & Fragment Solubility Guide

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Compound of Interest

Compound Name: *LEAP-2-RA1 peptide precursor, partial*

Cat. No.: *B1576199*

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Executive Summary & Structural Context^{[1][2][3][4]}

The Challenge: Liver-Expressed Antimicrobial Peptide 2 (LEAP-2) presents a unique "bipolar" solubility challenge.^[1] The mature 40-amino acid peptide contains two distinct domains that often fight against each other during synthesis and purification:

- The N-Terminal Domain (Residues 1–14): Highly hydrophobic and disordered.^[1] This is the pharmacophore responsible for GHSR1a binding, but it is prone to β -sheet aggregation on-resin.^[1]
- The Core Domain (Residues 15–40): Cationic and cysteine-rich (containing the 1–3, 2–4 disulfide motif).^[1] While soluble in water at low pH, it is prone to oxidative cross-linking and precipitation at neutral pH.

This guide addresses the specific "crash-out" points users encounter with LEAP-2 precursor fragments, distinguishing between Synthesis Aggregation (SPPS issues) and Post-Cleavage Precipitation (Purification/Folding issues).

Synthesis Troubleshooting (SPPS Focus)

Q1: My coupling efficiency drops significantly after the first 10 residues (C-terminal end). The resin volume seems to shrink. What is happening?

Diagnosis: You are likely experiencing

-sheet aggregation (inter-chain hydrogen bonding) within the resin matrix.^[1] As the LEAP-2 chain grows, the hydrophobic N-terminal residues interact, expelling solvent and collapsing the resin.

The Protocol: Strategic Backbone Disruption Do not rely solely on double coupling.^[1] You must physically prevent the chains from stacking.

- Switch to Pseudoprolines:
 - Why: Pseudoprolines (oxazolidines/thiazolidines) introduce a "kink" in the peptide backbone (similar to Proline) that prevents -sheet formation.^{[1][2]} They revert to native Ser/Thr/Cys upon acid cleavage.^[1]
 - Where to apply: LEAP-2 contains Serine and Threonine residues.^{[1][2][3]} Replace Fmoc-Ser(tBu)-OH or Fmoc-Thr(tBu)-OH with pseudoproline dipeptides at intervals of 5–7 residues.^[1]
 - Specific LEAP-2 Target: If synthesizing the full 1–40, place a pseudoproline near residues Thr36 or Ser23 (precursor numbering) to keep the core accessible.
- Use Iso-Dipeptides (if no Ser/Thr/Cys available):
 - If your fragment is the hydrophobic N-terminus (e.g., LEAP-2 1–14) which is rich in Met, Trp, and Leu, use Fmoc-protected iso-dipeptides (e.g., Fmoc-Leu-Ser[Psi(Me,Me)Pro]-OH).^[1]
- The "Magic Mixture" Solvent System:
 - Pure DMF is often insufficient for LEAP-2's hydrophobic N-term.^[1]

- Recipe: DCM / DMF / NMP (1:1:1) + 1% Triton X-100.[1]
- Effect: DCM swells the polystyrene core; NMP solvates the hydrophobic peptide chains; Triton reduces surface tension.

Q2: I am seeing deletion sequences in the hydrophobic N-terminal fragment (1–14).

Diagnosis: Steric hindrance due to bulky side chains (Trp, Phe) and aggregation.[1][4]

The Protocol: Elevated Temperature & Chaotropes

- Microwave Synthesis: Perform couplings for the N-terminal fragment at 75°C (except for Cys/His to avoid racemization—keep those at 50°C).
- Chaotropic Wash: Before the difficult coupling, wash the resin with 0.1 M LiCl in DMF. This disrupts hydrogen bond networks on the resin.[5][2][4]

Cleavage, Purification & Folding

Q3: After cleavage (TFA/TIS/H₂O), my peptide precipitates immediately upon ether addition but won't redissolve in water/acetonitrile for HPLC.

Diagnosis: The hydrophobic N-terminus is driving aggregation, or you have formed intermolecular disulfide oligomers (scrambling).[1]

The Protocol: The "Hard" Solubilization Strategy Do not attempt to dissolve directly in weak buffers.

Step	Solvent System	Mechanism
1. Initial Dissolution	HFIP (Hexafluoroisopropanol) or TFE (Trifluoroethanol)	Breaks down α -sheets and helices; highly effective for the LEAP-2 N-term.[1]
2. Denaturation	6M Guanidine-HCl or 8M Urea (in 0.1M Tris, pH 8.[1]0)	Unfolds the peptide completely.[1] Essential if disulfides are involved.[1]
3. Reduction	DTT (10-50 mM)	Breaks any intermolecular disulfide aggregates formed during cleavage.
4.[1] HPLC Loading	Dilute the above mix with water to <10% organic, acidify to pH 2 (TFA).	Keeps peptide monomeric for injection.[1]

Q4: How do I ensure correct disulfide bond formation (1–3, 2–4) for the LEAP-2 core?

Diagnosis: Random oxidation (air oxidation) of LEAP-2 often leads to misfolded isomers because the cysteines are close in sequence.[1]

The Protocol: Regioselective Cysteine Protection You must control the order of folding.

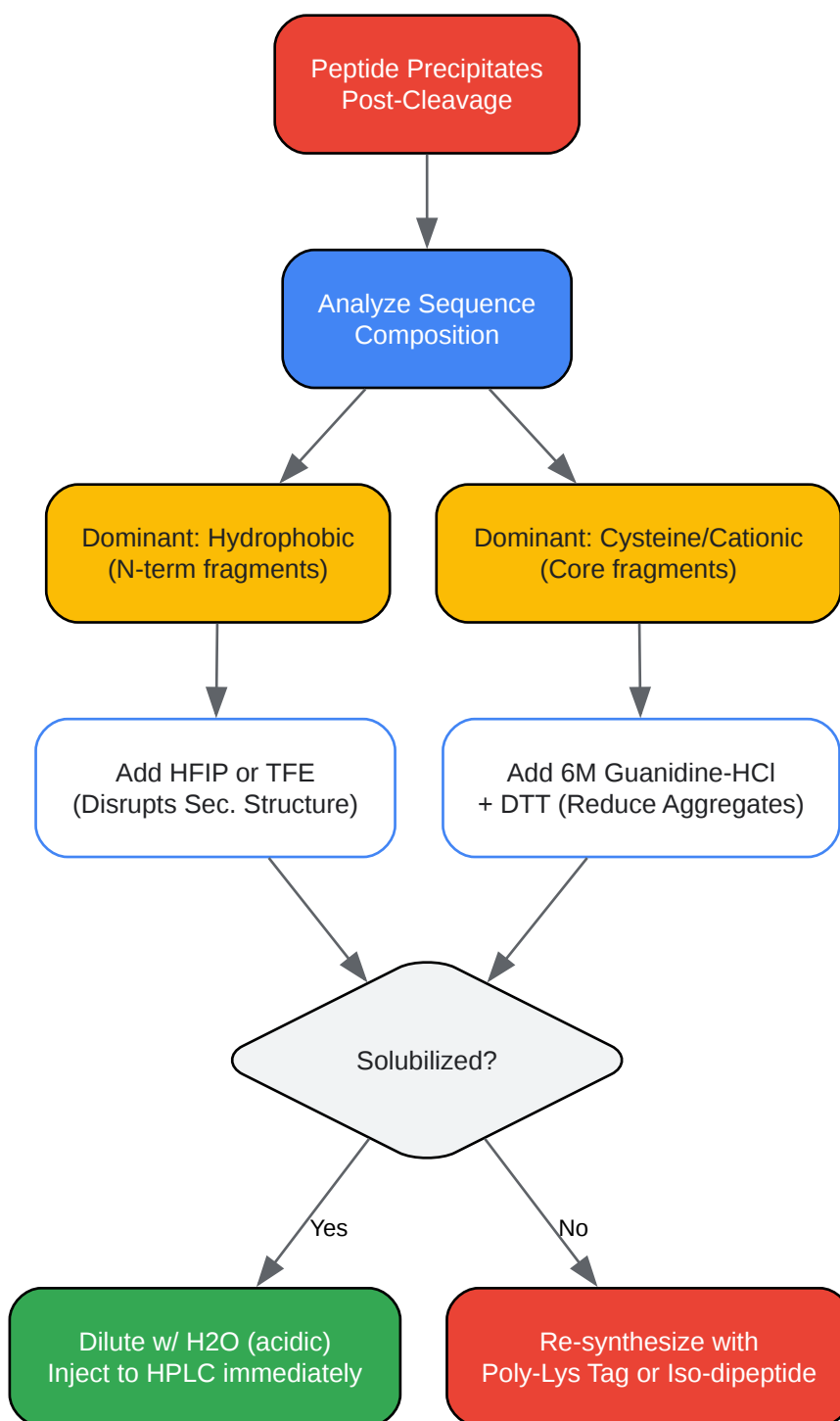
- Synthesis Design:
 - Pair 1 (Cys 1 & 3): Protect with Trityl (Trt) (Acid labile).[1]
 - Pair 2 (Cys 2 & 4): Protect with Acm (Acetamidomethyl) (Acid stable, Iodine labile).[1]
- Stepwise Folding Workflow:
 - Step A (Cleavage): TFA removes Trt groups.[1] Cys 1 & 3 are free; Cys 2 & 4 remain protected (Acm).[1]

- Step B (First Oxidation): Use dilute conditions (0.1 mg/mL) in Ammonium Bicarbonate (pH 8) with DMSO (10%) to form the first bridge (1–3).[1] Purify intermediate.
- Step C (Second Oxidation): Dissolve intermediate in 50% Acetic Acid. Add Iodine (I₂).[1] This simultaneously removes Acn groups and oxidizes Cys 2 & 4 to form the second bridge.
- Step D (Quench): Add Ascorbic Acid to remove excess Iodine.[1]

Visualizing the Workflow

Diagram 1: Solubility Rescue Decision Tree

Caption: Logic flow for rescuing precipitated LEAP-2 fragments during purification.



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Diagram 2: Regioselective Folding Strategy

Caption: Step-wise formation of the LEAP-2 bicyclic core using Orthogonal Protection.



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[1]

Storage & Formulation FAQs

Q5: I purified the peptide, but after lyophilization, I lost 40% of the mass when reconstituting.

Answer: Hydrophobic peptides like LEAP-2 adhere strongly to plastic (polypropylene tubes) and glass.

- Solution: Store lyophilized aliquots in LoBind (low protein binding) tubes.
- Reconstitution: Do not use pure water.[1] Use 10 mM Acetic Acid (pH 3–4).[1] The cationic nature of the core helps solubility at acidic pH. If needed, add 0.05% Tween-20 to prevent adsorption to the vial walls.

Q6: Can I use DMSO for cell culture assays?

Answer: Yes, but caution is required.[1]

- Dissolve the hydrophobic stock in 100% DMSO at high concentration (e.g., 10 mM).[1]
- Dilute into the assay medium so the final DMSO concentration is <0.5%.
- Warning: DMSO can accelerate disulfide scrambling.[1] Ensure the peptide is fully oxidized (folded) before dissolving in DMSO, or use degassed buffers if working with the linear reduced form.

References

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 - Significance: Identifies the N-terminus as the critical hydrophobic pharmacophore for GHSR binding.
- Paradís-Bas, M., et al. (2016). "The road to the synthesis of 'difficult' peptides." Chemical Society Reviews.[1]
 - Significance: Comprehensive review of chaotropic washes, solvent mixtures (Magic Mixture), and backbone protection.[1][5]
- BenchChem Technical Support. "Guidelines for Peptide Dissolving and Solubility Optimization."
 - Significance: General protocols for handling hydrophobic peptide reconstitution and storage.[1]

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